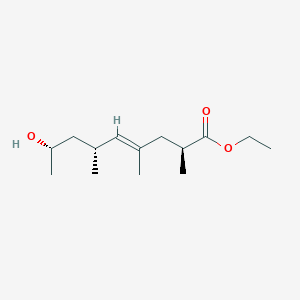
(2S,4E,6R,8S)-8-Hydroxy-2,4,6-trimethyl-4-nonenoic Acid Ethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate is a chemical compound with the molecular formula C12H22O3. It is known for its role as an intermediate in the synthesis of various biologically active molecules. This compound is characterized by its unique stereochemistry and the presence of multiple functional groups, making it a valuable building block in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate typically involves the use of specific starting materials and reagents. One common method involves the reaction of a suitable precursor with ethyl alcohol under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate may involve large-scale batch or continuous processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the desired compound in its pure form.
化学反応の分析
Types of Reactions
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone or aldehyde, while reduction of the double bond results in a saturated ester.
科学的研究の応用
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: The compound is involved in the development of pharmaceuticals, particularly those targeting cancer and other diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
類似化合物との比較
Ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate can be compared with other similar compounds, such as:
(E,2S,6R,8S)-8-hydroxy-2,4,6-trimethyl-4-nonenoic acid: This compound shares a similar structure but differs in its functional groups.
Ethyl (2S,4E,6R,8S)-8-{[dimethyl(2-methyl-2-propanyl)silyl]oxy}-2,4,6-trimethyl-4-nonenoate: This compound has a similar carbon skeleton but contains additional substituents.
The uniqueness of ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
943858-34-2 |
|---|---|
分子式 |
C14H26O3 |
分子量 |
242.35 g/mol |
IUPAC名 |
ethyl (E,2S,6R,8S)-8-hydroxy-2,4,6-trimethylnon-4-enoate |
InChI |
InChI=1S/C14H26O3/c1-6-17-14(16)12(4)8-10(2)7-11(3)9-13(5)15/h7,11-13,15H,6,8-9H2,1-5H3/b10-7+/t11-,12-,13-/m0/s1 |
InChIキー |
ZHCKMPFULIYWCN-UINPNPHTSA-N |
SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
異性体SMILES |
CCOC(=O)[C@@H](C)C/C(=C/[C@H](C)C[C@H](C)O)/C |
正規SMILES |
CCOC(=O)C(C)CC(=CC(C)CC(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















